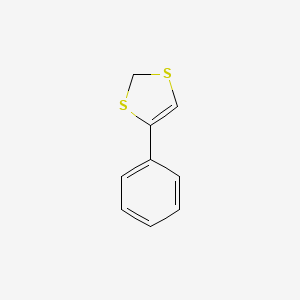

4-Phenyl-2H-1,3-dithiole

Description

Structure

3D Structure

Properties

CAS No. |

15112-40-0 |

|---|---|

Molecular Formula |

C9H8S2 |

Molecular Weight |

180.3 g/mol |

IUPAC Name |

4-phenyl-1,3-dithiole |

InChI |

InChI=1S/C9H8S2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-6H,7H2 |

InChI Key |

WEEWCEPQHUKCDY-UHFFFAOYSA-N |

Canonical SMILES |

C1SC=C(S1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenyl 1,3 Dithiole and Analogous Systems

Strategies for the Formation of the 1,3-Dithiole Core

The fundamental approach to synthesizing 1,3-dithioles involves the formation of the five-membered ring containing two sulfur atoms at the 1 and 3 positions. Key strategies include cycloaddition reactions and the use of carbon disulfide as a building block.

Cycloaddition Approaches for 1,3-Dithioles

Cycloaddition reactions are a powerful tool for the construction of cyclic compounds, including the 1,3-dithiole ring. wikipedia.org These reactions, particularly 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.org This method is advantageous due to its high degree of stereospecificity and regioselectivity, allowing for the controlled synthesis of complex heterocyclic structures. wikipedia.orgrsc.org

In the context of 1,3-dithiole synthesis, these cycloadditions can be employed to form the core heterocyclic ring system. The reaction of aryl trifluoromethyl alkynes with 1,3-dithiolium-4-olates, for example, results in a mixture of substituted thiophenes, demonstrating the utility of this approach in generating diverse heterocyclic products. chemicalbook.com Furthermore, the development of green chemistry protocols, such as using environmentally benign solvents like water or ionic liquids, and employing microwave or light activation, has made these cycloaddition reactions more sustainable. frontiersin.orgmdpi.com

| Reactants | Reaction Type | Product | Key Features |

|---|---|---|---|

| Aryl trifluoromethyl alkynes and 1,3-dithiolium-4-olates | 1,3-Dipolar Cycloaddition | Mixture of substituted thiophenes | Demonstrates the versatility of cycloaddition for creating diverse heterocycles. chemicalbook.com |

| Nitrile oxides and phenyl vinylic selenide | 1,3-Dipolar Cycloaddition | 3-substituted isoxazoles | One-pot, two-step transformation involving oxidation-elimination. organic-chemistry.org |

| Azomethine ylides and dipolarophiles | 1,3-Dipolar Cycloaddition | Dispiropyrrolidine derivatives | Stereoselectivity is governed by the ylide geometry. frontiersin.org |

Carbon Disulfide as a Key Reagent in Dithiole Synthesis

Carbon disulfide (CS₂) is a crucial and versatile C1 synthon in the synthesis of 1,3-dithioles and other sulfur-containing heterocycles. orgsyn.orgtandfonline.com Its reaction with active methylene (B1212753) compounds in the presence of a base is a common method for generating dithiolate intermediates, which can then be further reacted to form the desired heterocyclic ring. tandfonline.com

One notable application of carbon disulfide is in the synthesis of the 4,5-dithio-1,3-dithiole-2-thione system, which is a precursor to important materials like bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF). orgsyn.org The reaction of sodium metal with carbon disulfide in dimethylformamide (DMF) produces a key intermediate for this synthesis. orgsyn.org Another approach involves the reaction of potassium O-isopropyldithiocarbonate, prepared from potassium hydroxide, isopropanol, and carbon disulfide, which serves as a building block for more complex dithioles. thieme-connect.com

Furthermore, carbon disulfide can be used in reactions with terminal alkynes, which, after deprotonation, react with CS₂ to form alkynyldithiocarboxylates. These intermediates can then be treated with elemental sulfur to yield 4-mercapto-3H-1,2-dithiole-3-thiones. nih.gov

Synthesis of 4-Phenyl-1,3-Dithiole Derivatives from Precursors

The synthesis of 4-phenyl-1,3-dithiole derivatives can also be achieved by modifying existing dithiole-containing structures. These methods often involve the generation of reactive intermediates like dithiolium cations and carbenes.

Routes from 1,3-Dithiolium Cations

1,3-Dithiolium cations are stable, 6π-electron aromatic systems that serve as valuable synthetic intermediates. chemicalbook.comwikipedia.org These cations can be prepared through various methods, including the acid-catalyzed cyclization of S-(oxoalkyl)dithiocarboxylates or the reaction of α-haloketones with thioacids. chemicalbook.com The electrophilic nature of the C2 carbon in the 1,3-dithiolium ring makes it susceptible to nucleophilic attack, providing a route to functionalized 1,3-dithioles. thieme-connect.de

For instance, the reaction of 1,3-dithiolium cations with malononitrile (B47326) in the presence of pyridine (B92270) yields (1,3-dithiol-2-ylidene)dicyanomethanes. chemicalbook.com Additionally, 2-(methylthio)-1,3-dithioles, which are important precursors for tetrathiafulvalene (B1198394) (TTF) derivatives, can be synthesized from 1,3-dithiole-2-thiones via methylation to form a 2-(methylthio)-1,3-dithiolium salt, followed by reduction. acs.org A milder method for this methylation uses trimethyl orthoformate and HBF₄·Et₂O. acs.org

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| S-(oxoalkyl)dithiocarboxylates | 70% Perchloric acid or Sulfuric acid | 1,3-Dithiolylium salts | chemicalbook.com |

| α-Haloketones and Thioacids | Acetic acid, Perchloric acid | 1,3-Dithiolylium salts | chemicalbook.com |

| 1,3-Dithiole-2-thiones | Trimethyl orthoformate, HBF₄·Et₂O | 2-(Methylthio)-1,3-dithiolium tetrafluoroborate (B81430) salts | acs.org |

Generation from 1,3-Dithiolium Carbenes

While less common, the generation and reaction of 1,3-dithiolium carbenes can also lead to the formation of 1,3-dithiole derivatives. These carbenes are nucleophilic species that can participate in various reactions. acs.org For example, the reaction of Fischer carbene complexes with 3H-1,2-dithiole-3-thiones results in the formation of 1,3-dithiin dithioortho esters through the insertion of the carbenic carbon into the S-S bond. nih.gov In some cases, the in-situ formation of an S-heterocyclic carbene and its subsequent dimerization can lead to tetrathiaethylene derivatives. acs.org

Transformation from 1,2-Dithiole-3-thiones to 1,3-Dithioles

The transformation of 1,2-dithiole-3-thiones into 1,3-dithioles represents another synthetic pathway. This can be achieved through various reactions, including those involving Fischer carbene complexes. The reaction of both tricyclic and monocyclic 1,2-dithiole-3-thione derivatives with Fischer carbenes leads to the formation of 1,3-dithiin dithioortho esters. nih.gov This transformation proceeds via the insertion of the carbene carbon into the sulfur-sulfur bond adjacent to the thione group. nih.gov

Furthermore, the electrochemical reduction of 5-(nitrophenyl)-1,2-dithiole-3-thiones can be mediated by titanium complexes, showcasing a method that avoids the typical lability of the disulfide bond under reductive conditions. acs.org

Synthetic Methods Involving Dithioesters

The synthesis of 1,3-dithiole systems from dithioesters represents a key transformation in heterocyclic chemistry. Dithioesters, which are thio-analogs of esters with the general structure R-C(=S)S-R', serve as versatile precursors for the construction of sulfur-containing heterocycles. Their reactivity stems from the electrophilic nature of the thiocarbonyl carbon and the ability of the sulfur atoms to participate in various cyclization reactions.

One of the common strategies for preparing dithioesters themselves involves the base-mediated fragmentation of 2-aryl-1,3-dithiolanes. This method provides access to a wide range of dithioester derivatives in good yields and under relatively mild conditions. nih.gov For instance, treatment of a 2-aryl-1,3-dithiolane with a strong base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) can induce ring fragmentation to generate an aryl-dithiocarboxylate anion. This intermediate can then be trapped with an alkylating agent to furnish the desired dithioester. nih.gov

While direct, detailed methods for the synthesis of 4-phenyl-2H-1,3-dithiole specifically from a pre-formed dithioester are not extensively documented in readily available literature, the general principles of 1,3-dithiole synthesis suggest plausible pathways. One such conceptual approach involves the reaction of a phenyl-substituted dithioester with a suitable two-carbon synthon.

A hypothetical, yet chemically sound, method could involve the reaction of a dithioester, such as S-methyl phenyldithioacetate, with a reagent that can provide a two-carbon unit and facilitate cyclization. For example, a reaction with a vinyl cation equivalent or a related species could, in principle, lead to the formation of the 1,3-dithiole ring.

Another potential route could be the [3+2] cycloaddition reaction of a dithioester acting as a dipolarophile with a 1,3-dipole. While this is a common strategy for five-membered heterocycle synthesis, the specific application to form a 4-phenyl-1,3-dithiole from a dithioester would depend on the appropriate choice of the 1,3-dipole. wikipedia.org

It is important to note that the synthesis of substituted 1,3-dithioles is often achieved through other routes, such as the reaction of 1,2-dithiole-3-thiones with acetylenic compounds or the use of Fischer carbene complexes. researchgate.net These alternative methods often provide higher yields and better control over the substitution pattern of the resulting 1,3-dithiole ring.

Table 1: Synthesis of Dithioester Derivatives from 2-Aryl-1,3-dithiolanes

| Entry | 2-Aryl-1,3-dithiolane | Base | Alkylating Agent | Product | Yield (%) | Reference |

| 1 | 2-Phenyl-1,3-dithiolane | LiHMDS | Ethyl bromide | S-Ethyl benzenecarbodithioate | 77 | nih.gov |

| 2 | 2-(4-Methoxyphenyl)-1,3-dithiolane | LiHMDS | Ethyl bromide | S-Ethyl 4-methoxybenzenecarbodithioate | 89 | nih.gov |

| 3 | 2-(4-Chlorophenyl)-1,3-dithiolane | LiHMDS | Ethyl bromide | S-Ethyl 4-chlorobenzenecarbodithioate | 85 | nih.gov |

| 4 | 2-Phenyl-1,3-dithiolane | NaH | Methyl iodide | S-Methyl benzenecarbodithioate | ~52 (average) | nih.gov |

Coupling Reactions for Dithiole Derivative Formation

Coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of 1,3-dithiole chemistry, coupling reactions can be employed to introduce substituents onto a pre-existing dithiole ring or to construct the dithiole ring itself through a cyclization-coupling cascade.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the functionalization of heterocyclic compounds, including 1,3-dithioles. These reactions typically involve the coupling of a halo- or triflate-substituted dithiole with an organometallic reagent (e.g., a boronic acid, organotin compound, or terminal alkyne) in the presence of a palladium, nickel, or copper catalyst. This approach allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkynyl groups at specific positions on the 1,3-dithiole core.

For instance, a 4-halo-1,3-dithiole derivative could be coupled with phenylboronic acid under Suzuki-Miyaura conditions to introduce a phenyl group at the 4-position, yielding a precursor to 4-phenyl-1,3-dithiole derivatives. The efficiency of such coupling reactions depends on several factors, including the choice of catalyst, ligand, base, and solvent.

While direct coupling reactions to form the 1,3-dithiole ring are less common, intramolecular coupling processes can be envisaged. For example, a suitably substituted acyclic precursor containing two sulfur atoms and the necessary carbon framework could undergo an intramolecular double C-S bond formation to construct the dithiole ring. Such a reaction would likely be mediated by a transition metal catalyst that can facilitate the oxidative addition and reductive elimination steps required for ring closure.

Another important class of reactions that can be considered under the umbrella of coupling for dithiole synthesis is 1,3-dipolar cycloaddition. wikipedia.org This type of reaction involves the coupling of a 1,3-dipole with a dipolarophile to form a five-membered ring. wikipedia.orgfrontiersin.orgmdpi.comrsc.org In the context of 1,3-dithiole synthesis, a thiocarbonyl ylide, which is a type of 1,3-dipole, could react with a suitable dipolarophile to form the 1,3-dithiole ring. The generation of the thiocarbonyl ylide can often be achieved in situ from a precursor such as a thiirane (B1199164) or through the decomposition of a thiadiazoline.

Table 2: Examples of Coupling Reactions in Heterocyclic Synthesis

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Suzuki-Miyaura Coupling | Aryl halide | Arylboronic acid | Pd catalyst, base | Biaryl | General |

| Heck Coupling | Aryl halide | Alkene | Pd catalyst, base | Aryl-substituted alkene | General |

| Sonogashira Coupling | Aryl halide | Terminal alkyne | Pd/Cu catalyst, base | Aryl-substituted alkyne | General |

| 1,3-Dipolar Cycloaddition | Azide | Alkyne | Cu(I) catalyst | 1,2,3-Triazole | wikipedia.orgmdpi.com |

| 1,3-Dipolar Cycloaddition | Nitrone | Alkene | Heat or catalyst | Isoxazolidine | rsc.org |

Advanced Spectroscopic and Structural Characterization of 4 Phenyl 1,3 Dithiole Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 4-phenyl-1,3-dithiole systems in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of each atom.

The ¹H NMR spectrum of 4-phenyl-1,3-dithiole derivatives provides information about the protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton and the presence of nearby functional groups.

For the related compound 4-phenyl-1,3-dithiole-2-thione , the aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, generally between δ 7.0 and 8.0 ppm. oup.com The exact chemical shifts and splitting patterns depend on the substitution on the phenyl ring. The proton on the dithiole ring (H-5) is expected to be a singlet and its chemical shift can vary. For instance, in certain 1,3-dithiolium salts, the protons on the dithiole ring can be significantly deshielded, appearing as singlets at δ 9.72 or even as high as δ 10.18. acs.org The methylene (B1212753) protons (CH₂) at the 2-position of a saturated 2H-1,3-dithiole ring would typically appear more upfield.

Table 1: Representative ¹H NMR Chemical Shift Ranges for 4-Phenyl-1,3-dithiole Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl Protons | 7.0 - 8.0 | Multiplet (m) |

| Dithiole Ring Proton (C5-H) | ~6.5 - 7.5 (in neutral dithioles) | Singlet (s) |

| Dithiole Ring Protons (C2-H₂) | ~3.5 - 4.5 | Singlet (s) or AB quartet |

Note: These are approximate ranges and can be influenced by the solvent and specific substituents on the molecule. msu.eduorgchemboulder.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the wide range of chemical shifts, it is often possible to resolve signals for each unique carbon atom.

In 4-phenyl-1,3-dithiole systems, the carbon atoms of the phenyl ring typically resonate in the δ 120-140 ppm range. nih.gov The quaternary carbon of the phenyl ring attached to the dithiole ring (C-ipso) will have a distinct chemical shift within this range. The carbons of the dithiole ring are particularly informative. The C=C carbons (C-4 and C-5) of the dithiole ring will appear in the alkene region, typically between δ 110 and 140 ppm. In the case of 4-phenyl-1,3-dithiole-2-thione , the thiocarbonyl carbon (C=S) at the 2-position is highly deshielded and appears significantly downfield, often in the range of δ 185-220 ppm, which is a characteristic feature of thiones. cdnsciencepub.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for 4-Phenyl-1,3-dithiole Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Phenyl Carbons (CH) | 125 - 130 |

| Phenyl Carbon (C-ipso) | 130 - 140 |

| Dithiole Ring Carbons (C4 & C5) | 110 - 140 |

| Dithiole Ring Carbon (C2) | 30 - 50 (for -CH₂-) |

Note: These values are general and can vary based on the specific molecular structure and solvent. hw.ac.ukoregonstate.edu

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 4-phenyl-1,3-dithiole derivatives, electron ionization (EI) or electrospray ionization (ESI) can be used.

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For example, the mass spectrum of 2-dicyanomethylene-4-phenyl-1,3-dithiole shows a molecular ion peak at m/z 243. oup.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation of 1,3-dithiole systems often involves the cleavage of the dithiole ring. Common fragmentation pathways can include the loss of sulfur-containing fragments. The phenyl group can also undergo characteristic fragmentation. The stability of the 1,3-dithiolium cation often leads to it being an observed fragment in the mass spectrum.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present in the molecule and its electronic transitions, respectively.

In the IR spectrum of 4-phenyl-1,3-dithiole derivatives, characteristic absorption bands can be observed. The C=C stretching vibrations of the phenyl ring and the dithiole ring typically appear in the 1600-1450 cm⁻¹ region. The C-S stretching vibrations are usually found in the 800-600 cm⁻¹ range. For 4-phenyl-1,3-dithiole-2-thione , a strong absorption band corresponding to the C=S stretching vibration is expected around 1200-1050 cm⁻¹.

The UV-Vis spectrum provides insights into the conjugated π-electron system of the molecule. 4-Phenyl-1,3-dithiole derivatives are expected to show absorption bands in the UV region due to π → π* transitions of the phenyl group and the dithiole ring. The presence of a thione group in 4-phenyl-1,3-dithiole-2-thione introduces an n → π* transition, which typically appears as a weaker absorption at a longer wavelength. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Specialized Spectroscopic Techniques for Dithiole Complexes

The 1,3-dithiole moiety, particularly in its dithiolene form, is an important ligand in coordination chemistry, forming complexes with various transition metals. Specialized spectroscopic techniques are employed to study the electronic structure of these dithiole complexes.

Electron Paramagnetic Resonance (EPR) spectroscopy is used to study paramagnetic metal complexes of dithiolene ligands, providing information about the oxidation state of the metal and the distribution of the unpaired electron density.

Resonance Raman spectroscopy can be used to selectively enhance the vibrational modes associated with the chromophoric part of the molecule, which in dithiolene complexes is often the metal-ligand core. This provides insights into the nature of the metal-sulfur bonds.

Cyclic Voltammetry, while an electrochemical technique, is often used in conjunction with spectroscopy to probe the redox properties of dithiole complexes and to characterize the electronic nature of the different oxidation states.

Computational and Theoretical Studies on 4 Phenyl 1,3 Dithiole Architectures

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. nih.govnih.gov It is widely used to investigate the properties of heterocyclic compounds, providing a balance between computational cost and accuracy.

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. nih.gov DFT methods, such as the B3LYP functional combined with basis sets like 6-31G or 6-311++G(d,p), are commonly used to perform these optimizations. researchgate.netresearchgate.net The process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. ucsb.edu

For 4-phenyl-1,3-dithiole, this optimization would reveal key structural parameters, including the bond lengths and angles within the dithiole and phenyl rings, as well as the dihedral angle between the two rings. nih.gov Theoretical calculations on related heterocyclic systems have shown that the optimized geometric parameters are typically in good agreement with experimental data obtained from X-ray diffraction. nih.govresearchgate.net For example, studies on similar triazole derivatives show that calculated bond lengths and angles correspond well with crystallographic data. researchgate.net This confirms the reliability of DFT in predicting the molecular skeleton. researchgate.net The planarity of the dithiole ring and the rotational orientation of the phenyl group are critical parameters determined through this process.

Table 1: Representative Optimized Geometrical Parameters for Phenyl-Substituted Heterocycles (Illustrative)

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-S (dithiole) | 1.75 - 1.78 | ||

| C=C (dithiole) | 1.34 - 1.36 | ||

| C-C (phenyl) | 1.39 - 1.41 | ||

| S-C-S (dithiole) | 110 - 115 | ||

| C-C-C (phenyl) | 119 - 121 | ||

| Phenyl-Dithiole | 20 - 40 |

Note: This table is illustrative, based on typical values from DFT calculations on related heterocyclic compounds.

The frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. mdpi.comirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In molecules like 4-phenyl-1,3-dithiole, DFT calculations can determine the energies of these orbitals and their spatial distribution. Typically, for π-conjugated systems, the HOMO is delocalized over the electron-rich parts of the molecule, while the LUMO is spread across the electron-accepting regions. nih.gov For the 4-phenyl-1,3-dithiole system, the HOMO is expected to be localized primarily on the electron-rich dithiole ring, while the LUMO may extend over both the dithiole and phenyl rings. The energy gap is a key parameter for predicting the molecule's electronic transitions and potential applications in materials science. nih.govnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for Heterocyclic Systems

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference Method |

|---|---|---|---|---|

| Pyridazinone Derivative 1 | -6.65 | -1.79 | 4.86 | DFT/6-31G+ |

| Pyridazinone Derivative 8c | -5.63 | -3.07 | 2.56 | DFT/6-31G+ |

| Oxadiazole Derivative | - | - | 2.64 kcal/mol | DFT |

| Triazole Derivative | -6.29 | -1.81 | 4.48 | DFT/631-G |

Note: This table shows representative data from DFT calculations on various heterocyclic compounds to illustrate typical energy ranges. nih.govmdpi.comirjweb.com

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. nih.gov DFT calculations can predict these vibrational frequencies, and the results are often compared with experimental spectra to validate both the computational model and the spectral assignments. nih.govresearchgate.net

For 4-phenyl-1,3-dithiole, theoretical frequency calculations would predict the positions of characteristic bands, such as C-H stretching of the phenyl and dithiole rings, C=C stretching within both rings, and C-S stretching modes specific to the dithiole heterocycle. A good correlation between the calculated and experimental frequencies confirms the accuracy of the optimized molecular structure. researchgate.netosti.gov Discrepancies, often observed as a systematic overestimation of frequencies in calculations, can be corrected using scaling factors to improve the match with experimental data. osti.gov This comparative analysis allows for unambiguous assignment of observed spectral bands to specific molecular vibrations. osti.govresearchgate.net

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 | 3120 - 3050 | Phenyl and Dithiole C-H |

| C=C Stretch (Aromatic) | 1605 - 1580 | 1610 - 1590 | Phenyl ring vibrations |

| C=C Stretch (Dithiole) | ~1550 | ~1560 | Dithiole ring vibration |

| C-S Stretch | 750 - 650 | 760 - 660 | Dithiole C-S bonds |

Note: This table is a generalized representation based on typical findings where calculated and experimental data for similar molecules are compared. researchgate.netosti.govresearchgate.net

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. nih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions (negative potential) indicate areas of high electron density and are susceptible to electrophilic attack.

Blue regions (positive potential) indicate areas of low electron density or electron deficiency and are prone to nucleophilic attack.

Green regions represent neutral potential.

For 4-phenyl-1,3-dithiole, the MEP map would likely show negative potential (red) around the sulfur atoms of the dithiole ring due to the lone pairs of electrons, identifying them as sites for electrophilic interaction. nih.gov The hydrogen atoms, particularly on the phenyl ring, would exhibit positive potential (blue), making them potential sites for nucleophilic interaction. This analysis provides a clear, visual guide to the molecule's reactive sites. nih.gov

Quantum Chemical Characterization of Dithiole Systems

Quantum chemical methods provide a framework for a deep understanding of the intrinsic properties of dithiole systems. researchgate.net Studies on 1,3-dithiole derivatives explore their synthesis, reactivity, and applications in material science. researchgate.net The 1,3-dithiolylium cation, formed by removing a hydride ion, is an aromatic system with 6π electrons, which contributes to its stability. chemicalbook.com Quantum calculations on related thiaselenole systems, which are structurally similar to dithioles, have elucidated the formation of key intermediates like seleniranium cations that dictate reaction pathways. nih.gov These computational studies support experimental findings by providing thermodynamic and kinetic data for various reaction channels, helping to understand why certain products are formed over others. nih.gov

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. nih.gov This involves identifying reactants, products, intermediates, and, crucially, transition states (TS). ucsb.edu A transition state is a first-order saddle point on the potential energy surface, and locating it is key to calculating the activation energy of a reaction. ucsb.edumedium.com

For reactions involving 1,3-dithiole systems, such as cycloadditions or coupling reactions, DFT calculations can model the entire reaction pathway. researchgate.netmdpi.com The process involves proposing a plausible reaction coordinate and searching for the TS structure. scm.com A successful TS optimization is confirmed by a vibrational frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that connects reactants and products. ucsb.eduscm.com By calculating the energies of the reactants and the transition state, the activation barrier can be determined, providing insight into the reaction kinetics. rsc.org Such theoretical studies have been applied to understand the formation of amide bonds with 1,3-dithiole-2-thiones and the mechanisms of nucleophilic substitution in related heterocycles. nih.govmdpi.com

Aromaticity and Delocalization Analyses of Dithiole Rings

The concept of aromaticity, a cornerstone in organic chemistry, is crucial for understanding the stability and reactivity of cyclic compounds. In the realm of computational chemistry, various indices are employed to quantify the degree of aromaticity. These include metrics based on molecular geometry, such as the Harmonic Oscillator Model of Aromaticity (HOMA), and those based on magnetic properties, like Nucleus-Independent Chemical Shift (NICS). rsc.orgmdpi.comnih.gov

The 1,3-dithiole ring, a five-membered heterocycle containing two sulfur atoms, presents an interesting case for aromaticity studies. The degree of electron delocalization within this ring can be influenced by substituents. In the case of 4-phenyl-1,3-dithiole, the phenyl group can engage in electronic communication with the dithiole moiety.

Computational studies on related systems, such as sterically hindered o-quinones fused with a 1,3-dithiole ring, have shown that the 1,3-dithiole ring is nearly planar. beilstein-journals.orgnih.gov This planarity is a prerequisite for effective π-electron delocalization. Furthermore, studies on the monoreduced semiquinone derivatives of these fused systems reveal that the spin density is delocalized across the entire molecule, including the peripheral fragments, which suggests a conjugated and rigid structure. beilstein-journals.orgnih.gov

The aromaticity of five-membered heterocycles like furan, thiophene (B33073), and pyrrole (B145914) has been computationally investigated, revealing that the degree of aromatic character varies with the heteroatom. chemrxiv.orgchemrxiv.org The size mismatch between the heteroatom's lone pair orbitals and the ring's p-orbitals can affect the overlap and, consequently, the aromaticity. chemrxiv.orgchemrxiv.org In 1,3-dithioles, the presence of two sulfur atoms would similarly influence the electronic structure and the extent of delocalization.

To quantify the aromaticity of the 1,3-dithiole ring in 4-phenyl-1,3-dithiole, one could computationally determine various aromaticity indices. These indices provide a numerical measure of the aromatic character of the ring.

Table 1: Common Aromaticity Indices

| Index | Description |

| HOMA | (Harmonic Oscillator Model of Aromaticity) Based on the deviation of bond lengths from an ideal aromatic system. Values closer to 1 indicate higher aromaticity. |

| NICS | (Nucleus-Independent Chemical Shift) Calculated at the ring center. Negative values typically indicate aromaticity (diatropic ring current), while positive values suggest anti-aromaticity. |

| PDI | (Para-Delocalization Index) Measures electron sharing between para-related atoms in a ring. biointerfaceresearch.com |

| FLU | (Aromatic Fluctuation Index) Based on the fluctuation of electron delocalization. biointerfaceresearch.com |

The phenyl substituent in 4-phenyl-1,3-dithiole can influence the electron density distribution within the dithiole ring through resonance and inductive effects, thereby modulating its aromaticity and delocalization.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Organic molecules with extended π-conjugated systems, particularly those with donor-π-acceptor (D-π-A) architectures, often exhibit large NLO responses. nih.govnih.gov The 4-phenyl-1,3-dithiole scaffold can be considered a building block for designing NLO-active molecules.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules. nih.govnih.gov The key parameters that quantify the NLO response are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are related to the second- and third-order NLO effects, respectively.

Studies on various organic compounds have shown that structural modifications, such as extending the conjugation length and introducing strong donor and acceptor groups, can significantly enhance the hyperpolarizability. nih.govresearchgate.netmdpi.com For instance, research on dithiolene complexes has demonstrated their potential as third-order NLO materials, with their properties being tunable by changing the metal center and substituents. researchgate.netpku.edu.cn

In the context of 4-phenyl-1,3-dithiole, the phenyl group acts as a π-system that can be functionalized with donor and acceptor groups to create D-A or D-π-A systems. The 1,3-dithiole ring itself can participate in the π-conjugation pathway.

Theoretical calculations can predict the hyperpolarizabilities of 4-phenyl-1,3-dithiole and its derivatives. These calculations involve optimizing the molecular geometry and then computing the NLO properties at a suitable level of theory.

Table 2: Key Parameters for NLO Property Prediction

| Parameter | Symbol | Description |

| Dipole Moment | μ | A measure of the molecule's overall polarity. |

| Polarizability | α | The ease with which the electron cloud can be distorted by an electric field. |

| First Hyperpolarizability | β | Related to the second-order NLO response (e.g., second-harmonic generation). |

| Second Hyperpolarizability | γ | Related to the third-order NLO response (e.g., third-harmonic generation, optical Kerr effect). pku.edu.cnscirp.org |

Computational studies on similar heterocyclic systems have shown that the choice of functional and basis set in DFT calculations is crucial for obtaining accurate predictions of NLO properties. researchgate.netnih.gov For example, the CAM-B3LYP functional is often used for studying NLO properties. mdpi.com

By computationally screening various derivatives of 4-phenyl-1,3-dithiole with different donor and acceptor substituents on the phenyl ring, it is possible to identify candidates with potentially large NLO responses, guiding synthetic efforts towards new high-performance NLO materials. The relationship between the electronic structure, such as the HOMO-LUMO gap, and the hyperpolarizability is a key aspect of these predictive studies. nih.govmdpi.comnih.gov Generally, a smaller HOMO-LUMO gap is associated with a larger hyperpolarizability. nih.govmdpi.com

Applications of 4 Phenyl 1,3 Dithiole Derivatives in Materials Science and Organic Synthesis

Precursors for Advanced Electronic and Optoelectronic Materials

The exploration of organic materials for electronic and optoelectronic applications has intensified in recent to decades, driven by the promise of lightweight, flexible, and solution-processable devices. In this context, derivatives of 4-phenyl-1,3-dithiole have emerged as significant precursors for a variety of functional materials, including organic conductors, semiconductors, and charge-transfer complexes.

Contribution to Organic Conductors and Semiconductors

Derivatives of 4-phenyl-1,3-dithiole are instrumental in the synthesis of organic conductors and semiconductors, primarily through their role as precursors to tetrathiafulvalene (B1198394) (TTF) and its analogues. nih.govnsf.gov TTF is a cornerstone of molecular electronics due to its strong electron-donating properties and the stability of its radical cation and dication states, which arise from the formation of aromatic 1,3-dithiol-2-ylidene rings upon oxidation. nsf.gov

The synthesis of functionalized TTF derivatives often involves the coupling of 1,3-dithiole-2-thiones or 1,3-dithiole-2-ones. nih.govresearchgate.net For instance, cross-coupling reactions between a 1,3-dithiole-2-one and a 1,3-dithiole-2-thione (B1293655) can yield unsymmetrically substituted TTFs. A common method involves the use of phosphite (B83602) reagents, such as triethyl phosphite, to facilitate the reductive coupling of the dithiole precursors at elevated temperatures. researchgate.net The phenyl group in 4-phenyl-1,3-dithiole derivatives can be further functionalized to tune the electronic properties and solid-state packing of the resulting TTF-based materials. nsf.gov

The incorporation of these TTF derivatives into electronic devices is an active area of research. Organic field-effect transistors (OFETs) have been fabricated using solution-processable organic semiconductors derived from fused thiophene (B33073) structures, which share electronic similarities with dithiole-based systems. mdpi.com The performance of these devices, characterized by their charge carrier mobility and on/off current ratio, is highly dependent on the molecular structure and intermolecular interactions of the organic semiconductor. mdpi.comresearchgate.net For example, phenyl and phenylthienyl derivatives have been explored as organic semiconductors in thin-film transistors, demonstrating p-channel characteristics. researchgate.net

Below is a table summarizing representative research findings on organic semiconductors derived from or related to dithiole compounds:

| Compound Type | Application | Key Findings |

| Phenyl and phenylthienyl derivatives | Organic Thin-Film Transistors (OTFTs) | Exhibited p-channel characteristics with carrier mobilities up to 1.7 x 10⁻⁵ cm²/Vs and on/off ratios of 10²–10⁴. researchgate.net |

| Dithieno[3,2-b:2',3'-d]thiophene and thiophene copolymers | Organic Field-Effect Transistors (OFETs) | Achieved stable, high-mobility semiconductors with field-effect mobilities of 2 × 10⁻² cm² V⁻¹ s⁻¹ and on/off ratios greater than 10⁶. mdpi.com |

| Poly(2,6-bis(3-alkylthiophen-2-yl)dithieno-[3,2-b;2′,3′-d]thiophene) | Solution-processed OFETs | Demonstrated excellent semiconductor performance with a mobility of 0.3 cm² V⁻¹ s⁻¹ and a high on/off ratio of over 10⁷. mdpi.com |

Development of Semiconducting Coordination Polymers

Coordination polymers, which consist of metal ions or clusters linked by organic ligands, offer a versatile platform for creating materials with tunable electronic properties. The use of ligands derived from 4-phenyl-1,3-dithiole, particularly those that can form dithiolene complexes with metal ions, is a promising strategy for developing semiconducting coordination polymers. nih.govresearchgate.netchemrxiv.org

Nickel bis(dithiolene) complexes, for example, are known to form one-dimensional ladder-type coordination polymers that exhibit n-type semiconducting behavior with high conductivity and stability. researchgate.netchemrxiv.org The synthesis of these polymers often involves the reaction of a dithiolate ligand with a metal salt, such as nickel(II) acetate. chemrxiv.org The resulting coordination polymer's electronic properties are governed by the delocalization of electrons along the polymer backbone, which is facilitated by the π-d hybridization between the dithiolene ligand and the metal center. chemrxiv.org

While direct examples utilizing 4-phenyl-1,3-dithiolate in this specific context are emerging, the fundamental principles are well-established. The phenyl substituent on the dithiolene ligand can influence the polymer's solubility, processability, and solid-state organization, which in turn affects its conductivity. Research into similar systems, such as those based on 2,5-diamino-1,4-benzenedithiol, has shown that the coordination of transition metal ions through amino and sulfhydryl groups can lead to soluble, crystalline, or semi-crystalline coordination polymers with interesting optical and magnetic properties. rsc.org

The following table highlights key aspects of semiconducting coordination polymers based on dithiolene and related ligands:

| Ligand Type | Metal Ion | Polymer Properties |

| Nickel-thieno[3,2-b]thiophenetetrathiolate | Nickel(II) | Forms a 1D ladder-type coordination polymer with n-type conductivity exceeding 200 S cm⁻¹ and good atmospheric stability. chemrxiv.org |

| 2,5-diamino-1,4-benzenedithiol (DABDT) | Transition metals (Co, Ni, Cu, Zn, Fe) | Yields organo-soluble coordination polymers with cyan light emission and paramagnetic or superparamagnetic behavior. rsc.org |

| 6-thioguanosine | Copper(I) | Forms a one-dimensional coordination polymer with electrical conductivity, demonstrating potential for nanowire-based sensors. ncl.ac.uk |

Charge Transfer Complexes and Radical Ion Salts

Charge-transfer (CT) complexes and radical ion salts are classes of materials where an electron is transferred from a donor molecule to an acceptor molecule, resulting in unique optical and electronic properties. Derivatives of 4-phenyl-1,3-dithiole, especially those that form tetrathiafulvalene (TTF) structures, are excellent electron donors for the formation of such complexes. nsf.govsphinxsai.com

The formation of a CT complex can be observed through the appearance of a new absorption band in the UV-vis spectrum, which is not present in the spectra of the individual donor or acceptor molecules. mdpi.com These complexes can be formed by reacting the dithiole derivative with a suitable electron acceptor, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). mdpi.com The interaction between the donor and acceptor can lead to the formation of radical ion pairs. mdpi.com

Radical ion salts, on the other hand, are formed by the complete transfer of an electron, resulting in the formation of discrete cations and anions that arrange in a crystal lattice. The electrical conductivity of these salts is highly dependent on the stacking of the donor and acceptor molecules in the solid state. sphinxsai.com For instance, electrocrystallization of bis(ethylenedithio)tetrathiafulvalene (B1211981) (ET), a well-known TTF derivative, in the presence of dianionic metal cluster complexes leads to the formation of charge-transfer salts with diverse structural and electronic properties, ranging from semiconducting to metallic behavior. sphinxsai.com

The degree of charge transfer in these complexes can be estimated using techniques such as Raman spectroscopy. sphinxsai.com The following table provides examples of charge-transfer complexes and radical ion salts involving dithiole-related donors:

| Donor | Acceptor | Material Type | Key Properties |

| O-phenylenediamine | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Charge-transfer complex | Formation of a new absorption band; potential for biological applications. mdpi.com |

| Bis(ethylenedithio)tetrathiafulvalene (ET) | Dianionic Molybdenum Cluster Complexes | Radical ion salt | Structural diversity leading to semiconducting, insulating, or metallic behavior depending on the specific complex. sphinxsai.com |

Building Blocks in Complex Molecule Synthesis

Beyond their applications in materials science, 4-phenyl-1,3-dithiole derivatives also serve as versatile building blocks in the synthesis of more complex organic molecules, such as macrocycles, supramolecular assemblies, dyes, and pigments. The reactivity of the dithiole ring and the potential for functionalization of the phenyl group provide synthetic chemists with a powerful tool for constructing intricate molecular architectures.

Macrocycles and Supramolecular Assemblies

Macrocycles, large cyclic molecules, are of significant interest in various fields, including medicine and host-guest chemistry. nih.gov The synthesis of macrocycles can be challenging due to the entropic penalty associated with ring closure. nih.gov However, the use of rigid or pre-organized building blocks can facilitate macrocyclization. The 1,3-dithiole unit, with its defined geometry, can be a valuable component in the design and synthesis of novel macrocyclic structures.

One approach to macrocycle synthesis involves the ring-opening and subsequent ring-closure of dithiole derivatives. For example, 4-phenyl-1,2-dithiole-3-thione has been shown to react with active methylene (B1212753) nitriles to form fused thiine derivatives through a process that involves nucleophilic attack and rearrangement. researchgate.net While this example involves a 1,2-dithiole, similar principles of ring transformation can be envisioned for 1,3-dithiole systems.

Furthermore, the dithiol functionality, which can be generated from 1,3-dithiole precursors, is a key player in the synthesis of macrocycles through disulfide bond formation. The oxidation of dithiols can lead to a mixture of discrete disulfide macrocycles of varying sizes, which can often be separated by techniques like gel permeation chromatography. nsf.gov This method has been shown to be tolerant of various functional groups, allowing for the synthesis of functionalizable macrocycles that can be further modified post-synthesis. nsf.gov

The table below summarizes approaches to the synthesis of macrocycles and supramolecular assemblies that are relevant to dithiole chemistry:

| Synthetic Strategy | Precursor Type | Resulting Structure | Key Features |

| Ring-opening/ring-closure | 4-Phenyl-1,2-dithiole-3-thione | Fused thiine derivatives | Involves nucleophilic attack and rearrangement. researchgate.net |

| Disulfide bond formation | Dithiols | Discrete disulfide macrocycles | Can be biased to form unsymmetrical macrocycles and allows for post-synthetic modification. nsf.gov |

| Self-assembly | Phenyl-containing molecules | Supramolecular clusters | Driven by non-covalent interactions like hydrogen bonding and π-π stacking. nih.gov |

Dyes and Pigments

The development of new dyes and pigments is driven by the need for materials with specific colors, high stability, and tailored properties for various applications, including textiles, printing, and optoelectronics. The chromophoric properties of organic molecules are determined by their electronic structure, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While direct examples of commercial dyes based on 4-phenyl-1,3-dithiole are not widespread, the structural motifs present in this compound are found in various classes of colorants. The combination of an aromatic ring (phenyl group) and a sulfur-containing heterocycle (1,3-dithiole ring) provides a scaffold that can be elaborated to create new dye molecules.

Azo dyes, which contain the -N=N- group, are one of the largest and most important classes of synthetic colorants. sphinxsai.commdpi.com The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. sphinxsai.com It is conceivable that a functionalized 4-phenyl-1,3-dithiole derivative bearing an amino group could serve as the diazo component, or a derivative with an electron-rich aromatic system could act as the coupling component. The resulting azo dyes would have their color and properties influenced by the dithiole moiety. For example, new azo dyes have been synthesized from 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole, a structurally related heterocyclic compound. mdpi.com

The following table presents information on the synthesis of dyes and pigments from related heterocyclic compounds:

| Dye Class | Precursor/Building Block | Synthetic Approach |

| Azo Dyes | 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole | Coupling of the triazole with diazotized anilines. mdpi.com |

| Azo Dyes | 1,3,4-Thiadiazole derivatives | Diazotization of amino-thiadiazoles and coupling with aromatic compounds. mdpi.comekb.eg |

| Diphenylmethane and Triphenylmethane Dyes | Amino-substituted phenyl rings | Synthesis from carbinol or hydrol precursors. mdpi.com |

Development of Novel Sulfur-Containing Heterocycles

The 4-phenyl-1,3-dithiole scaffold and its isomers are strategic starting materials for the synthesis of a variety of novel sulfur-containing heterocycles. Their reactivity allows for ring-opening and ring-transformation reactions, leading to more complex molecular architectures.

A primary application of 1,3-dithiole derivatives is in the synthesis of tetrathiafulvalene (TTF) and its analogues. TTF is a pivotal organosulfur compound in the field of molecular electronics due to its ability to form stable radical cations and exhibit high electrical conductivity in its salt form. wikipedia.org The synthesis of TTF typically involves the coupling of 1,3-dithiole-2-one or 1,3-dithiole-2-thione precursors. wikipedia.org Using triethyl phosphite, these precursors can be coupled to form the C=C double bond that links the two dithiole rings, creating the characteristic TTF core.

Advances in this area have enabled the synthesis of functionalized TTF derivatives. For example, N-tosyl-(1,3)-dithiolo[4,5-c]pyrrole-2-one serves as a key building block for producing monopyrrolotetrathiafulvalenes (MPTTFs) and bispyrrolotetrathiafulvalenes (BPTTFs) through cross-coupling and homocoupling reactions, respectively. nih.gov Furthermore, palladium-catalyzed direct C–H arylation has been employed to synthesize novel multistage redox-active TTFs bearing 6-aryl-1,4-dithiafulvene moieties, expanding the library of functional electroactive materials. nih.gov

The isomeric compound, 4-phenyl-1,2-dithiole-3-thione, is particularly reactive and serves as a precursor to various heterocyclic systems through ring-opening-ring-closure pathways. researchgate.net When reacted with compounds containing an active methylene group, such as various nitriles, it undergoes nucleophilic attack at the C-5 position of the dithiole ring. This initiates a sequence that results in the formation of novel thiinethione and 2H-thiopyran-2-thione derivatives. researchgate.netresearchgate.net These transformations highlight the utility of the dithiole ring as a synthon for building six-membered sulfur-containing heterocycles.

| Precursor | Reagent | Product Type | Ref. |

| 1,3-Dithiole-2-thiones/ones | Triethyl phosphite | Tetrathiafulvalenes (TTFs) | wikipedia.org |

| N-tosyl-(1,3)-dithiolo[4,5-c]pyrrole-2-one | 1,3-dithiole-2-thiones | Monopyrrolotetrathiafulvalenes (MPTTFs) | nih.gov |

| 4-Phenyl-1,2-dithiole-3-thione | Active methylene nitriles | Thiinethione derivatives | researchgate.net |

| 4-Phenyl-3H-1,2-dithiole-3-thione | 2-Cyanomethyl-benzothiazole | Imino-2H-thiopyran-2-thione | researchgate.net |

Strategic Reagents in Synthetic Organic Chemistry

The utility of 4-phenyl-1,3-dithiole derivatives extends to their role as strategic reagents in organic synthesis, where the dithiole ring acts as a versatile functional group precursor. The ring can be manipulated through various reactions, including ring-opening, cycloadditions, and fragmentations, to access other valuable chemical entities.

The ring-opening of 1,3-dithiolanes, the saturated analogues of dithioles, can be induced by strong bases to generate dithiocarboxylate anions. These anions can then be trapped with electrophiles, such as alkyl halides, to produce dithioesters in a one-pot synthesis. nih.gov This fragmentation reaction provides a straightforward route to dithioesters, which are themselves important intermediates in organic synthesis and polymer chemistry. nih.gov

The isomeric 4-phenyl-1,2-dithiole-3-thione is a well-studied reagent that showcases the synthetic potential of the dithiole core. Its reaction with active methylene nitriles in the presence of a base like triethylamine (B128534) exemplifies a powerful ring-transformation strategy. researchgate.net The initial nucleophilic attack leads to the opening of the dithiole ring, which is followed by an intramolecular cyclization and sulfur extrusion to yield highly functionalized thiine derivatives. This reaction demonstrates the role of the dithiole as a "sulfur-transfer" reagent and a template for constructing new heterocyclic rings. researchgate.netresearchgate.net

The following table summarizes key transformations where dithiole derivatives act as strategic reagents.

| Dithiole Derivative | Reagent(s) | Key Transformation | Resulting Product Class | Ref. |

| 2-Aryl-1,3-dithiolanes | 1. LiHMDS2. Alkyl halide | Base-induced ring fragmentation and alkylation | Dithioesters | nih.gov |

| 4-Phenyl-1,2-dithiole-3-thione | Active methylene nitriles, triethylamine | Nucleophilic ring-opening and recyclization | Fused and isolated thiine derivatives | researchgate.net |

| 4-Phenyl-1,2-dithiole-3-thione | Dimethyl acetylenedicarboxylate | Cycloaddition and rearrangement | Thiopyran-spiro-dithiole systems | researchgate.net |

These examples underscore the value of the dithiole framework as a strategic tool, enabling chemists to access a diverse range of sulfur-containing compounds through controlled ring manipulation.

Future Research Directions and Emerging Trends in 4 Phenyl 1,3 Dithiole Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For 4-phenyl-1,3-dithioles, this involves a shift away from traditional methods that may use hazardous reagents or generate significant waste. Future research is focused on several key areas:

Catalytic Systems: The exploration of novel catalysts that can facilitate the formation of the dithiole ring with high efficiency and selectivity under mild conditions is a primary objective. This includes the development of earth-abundant metal catalysts as well as organocatalytic systems to replace more toxic or expensive heavy metals.

Alternative Solvents: Research is increasingly directed towards the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to minimize the environmental impact of synthetic processes.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product are being prioritized. This includes the development of multicomponent reactions where several simple starting materials are combined in a single step to construct the complex dithiole framework.

| Synthetic Strategy | Focus Area | Potential Advantages |

| Catalysis | Earth-abundant metal catalysts, Organocatalysis | Reduced toxicity, lower cost, milder reaction conditions |

| Solvent Use | Water, supercritical fluids, bio-solvents | Reduced environmental impact, improved safety |

| Reaction Design | Multicomponent reactions, Atom-economical syntheses | Reduced waste, increased efficiency, simplified procedures |

Advanced Spectroscopic Characterization of Transient Species

A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of 4-phenyl-1,3-dithioles is crucial for optimizing existing methods and designing new transformations. Many of these reactions proceed through short-lived, highly reactive intermediates that are difficult to detect using conventional techniques. Future research will increasingly rely on advanced spectroscopic methods to characterize these transient species:

Time-Resolved Spectroscopy: Techniques such as flash photolysis and pulse radiolysis coupled with time-resolved absorption or emission spectroscopy can provide invaluable information on the kinetics and electronic structure of excited states and radical intermediates.

Matrix Isolation Spectroscopy: By trapping reactive species in an inert gas matrix at cryogenic temperatures, their spectroscopic signatures (e.g., IR, UV-Vis) can be recorded and analyzed in detail, providing a snapshot of the reaction coordinate.

Advanced NMR Techniques: The use of specialized NMR experiments, such as in situ monitoring and dynamic NMR, can help to identify and characterize transient intermediates in solution.

High-Throughput Computational Screening for Novel Dithiole Designs

Computational chemistry has become an indispensable tool for accelerating the discovery of new molecules with desired properties. In the context of 4-phenyl-1,3-dithioles, high-throughput computational screening is being employed to explore vast chemical spaces and identify promising candidates for specific applications.

Virtual Libraries: Large virtual libraries of 4-phenyl-1,3-dithiole derivatives with diverse substitution patterns can be generated and screened for properties such as electronic conductivity, optical absorption, and charge transport characteristics.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods are used to predict the geometric and electronic structures, as well as the spectroscopic and photophysical properties of novel dithiole designs.

Machine Learning: Machine learning algorithms can be trained on existing experimental and computational data to develop predictive models that can rapidly screen new candidates and guide experimental efforts.

| Computational Approach | Application in Dithiole Chemistry | Expected Outcome |

| Virtual Screening | Exploration of large chemical libraries | Identification of lead compounds with desired properties |

| Quantum Chemistry (DFT) | Prediction of electronic and optical properties | Rational design of functional molecules |

| Machine Learning | Development of predictive property models | Accelerated discovery of novel dithiole derivatives |

Integration into Hybrid Material Architectures

The unique properties of 4-phenyl-1,3-dithioles make them attractive building blocks for the construction of advanced functional materials. A significant emerging trend is the integration of these dithiole units into hybrid material architectures to create systems with synergistic or novel properties.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs): The incorporation of 4-phenyl-1,3-dithiole moieties as linkers or nodes in COFs and MOFs can lead to materials with tailored porosity, electronic conductivity, and catalytic activity.

Polymer Composites: Blending or covalently attaching 4-phenyl-1,3-dithiole derivatives to polymer matrices can enhance the mechanical, thermal, and electronic properties of the resulting composites.

Self-Assembled Monolayers (SAMs): The ability of the dithiole group to bind to metal surfaces makes 4-phenyl-1,3-dithioles promising candidates for the formation of SAMs on electrodes, which can be used to modify surface properties and fabricate molecular electronic devices.

The continued innovation in these areas promises to unlock the full potential of 4-phenyl-1,3-dithiole chemistry, leading to the development of new materials and technologies with a wide range of applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Phenyl-2H-1,3-dithiole derivatives?

- Methodological Answer : A widely used approach involves the reduction of alkylsulfanyl-1,3-dithiolium salts derived from 1,3-dithiole-2-thiones. This method allows for functionalization at the 2-position of the dithiole ring, enabling the introduction of aryl groups like phenyl through subsequent coupling or substitution reactions . Alternative routes include nucleophilic substitution using bromomethyl derivatives (e.g., 4,5-bis(bromomethyl)-1,3-dithiole) to construct fused or substituted systems .

Q. How can researchers purify this compound compounds effectively?

- Methodological Answer : Sublimation is a reliable technique for high-purity isolation, particularly for thermally stable derivatives, as demonstrated in the purification of tetrathiafulvalene (TTF) analogs . Column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate gradients) is also effective for separating byproducts and unreacted precursors .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- X-ray crystallography : Essential for resolving molecular geometry and confirming substituent positions, as shown in studies of structurally similar dithiole derivatives (e.g., triclinic and monoclinic crystal systems) .

- NMR spectroscopy : H and C NMR are used to verify aromatic proton environments and sulfur-induced deshielding effects.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weights and fragmentation patterns.

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substituents in this compound synthesis?

- Methodological Answer : Regioselectivity is highly sensitive to solvent polarity and temperature. For example, urea N-alkylation in glycoluril-based systems requires polar aprotic solvents (e.g., DMF) and controlled heating to favor substitution at the 2-position of the dithiole ring . Steric effects from bulky phenyl groups may necessitate longer reaction times or catalytic additives (e.g., phase-transfer catalysts) .

Q. What thermal stability data exist for this compound derivatives, and how can they inform experimental design?

- Methodological Answer : Phase transition enthalpies (e.g., fusion, sublimation) are critical for optimizing sublimation or melt-crystallization processes. For example, analogs like 2-alkylthio-1,3-dithioles exhibit fusion enthalpies (~94–215 kJ/mol) and thermal decomposition thresholds above 300°C, suggesting stability under moderate heating . Differential scanning calorimetry (DSC) is recommended for batch-specific thermal profiling.

Q. How can electronic properties of this compound be modulated for conductive materials research?

- Methodological Answer : Introducing electron-donating groups (e.g., methylthio) at the 4,5-positions enhances π-electron delocalization, as seen in TTF-based conductive salts . Electrochemical doping (e.g., iodine oxidation) or copolymerization with electron-deficient monomers can further tune conductivity. Cyclic voltammetry (CV) is essential for measuring redox potentials and charge-transfer efficiency .

Q. What structural modifications improve the crystallinity of this compound derivatives?

- Methodological Answer : Substituting the phenyl ring with halogens (e.g., fluorine) or methoxy groups promotes intermolecular S···S interactions and planar stacking, as observed in monoclinic crystal systems (e.g., C2/c space group) . Slow evaporation from low-polarity solvents (e.g., chloroform/hexane mixtures) optimizes crystal growth .

Q. How should researchers address contradictions in reported synthetic yields for dithiole derivatives?

- Methodological Answer : Discrepancies often arise from variations in precursor purity, solvent drying, or reaction scale. For example, ethylenedithio analogs of TTF exhibit yields as low as 10% under standard conditions, but optimizing stoichiometry (e.g., excess butyllithium) and inert atmosphere control can improve reproducibility . Systematic comparison of reaction parameters (e.g., temperature, catalyst loading) using design-of-experiments (DoE) frameworks is advised.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.